Cas no 1806829-95-7 (4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine)

4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine is a fluorinated and iodinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its unique structure, featuring amino, difluoromethyl, fluoro, and iodo substituents, makes it a versatile intermediate for synthesizing complex molecules. The presence of multiple halogen atoms enhances reactivity, enabling selective functionalization in cross-coupling reactions. The difluoromethyl group contributes to metabolic stability, while the iodine atom facilitates further derivatization via metal-catalyzed transformations. This compound is particularly valuable in the development of bioactive compounds, offering precise control over molecular properties. Its high purity and well-defined reactivity profile make it a reliable building block for advanced synthetic applications.
4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine structure
1806829-95-7 structure
Product Name:4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine
CAS No:1806829-95-7
MF:C6H4F3IN2
MW:288.009043693542
CID:4853376
Update Time:2025-10-29

4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine
    • Inchi: 1S/C6H4F3IN2/c7-5(8)3-4(11)2(10)1-12-6(3)9/h1,5H,(H2,11,12)
    • InChI Key: IGMXRAQUMQGVPX-UHFFFAOYSA-N
    • SMILES: IC1=CN=C(C(C(F)F)=C1N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 158
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9

4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029069701-250mg
4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine
1806829-95-7 97%
250mg
$960.00 2022-03-31
Alichem
A029069701-500mg
4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine
1806829-95-7 97%
500mg
$1,711.50 2022-03-31
Alichem
A029069701-1g
4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine
1806829-95-7 97%
1g
$2,890.60 2022-03-31

4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine Related Literature

Additional information on 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine

Introduction to 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine (CAS No. 1806829-95-7)

4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1806829-95-7, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of multiple fluorine atoms and an iodine substituent in its molecular structure imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug discovery.

The structural framework of 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine consists of a pyridine ring substituted with an amino group at the 4-position, a difluoromethyl group at the 3-position, a fluoro atom at the 2-position, and an iodine atom at the 5-position. This specific arrangement of functional groups creates a molecule with high reactivity and potential for further derivatization, which is crucial for developing novel therapeutic agents. The compound's ability to serve as a versatile building block has made it a subject of extensive investigation in medicinal chemistry.

In recent years, there has been growing interest in fluorinated pyridines due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The introduction of fluorine atoms into a molecular structure can modulate lipophilicity, improve bioavailability, and influence the overall pharmacological profile of a compound. 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine exemplifies this trend, as its dual fluorination and iodination provide multiple sites for chemical modification.

One of the most compelling aspects of this compound is its utility in constructing more complex molecules through cross-coupling reactions. The iodine atom at the 5-position serves as an excellent handle for palladium-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are fundamental tools in organic synthesis that allow for the introduction of diverse aryl or vinyl groups, enabling the creation of structurally diverse libraries of compounds. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying lead compounds with desired biological activity.

The amino group at the 4-position of 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine also provides opportunities for further functionalization. It can be acylated, alkylated, or incorporated into amide or urea linkages, which are common motifs in biologically active molecules. Additionally, the presence of both fluoro and difluoromethyl groups suggests potential interactions with biological targets that may be influenced by these electronegative substituents. For instance, fluorinated compounds have been shown to exhibit enhanced binding to certain enzymes and receptors due to their ability to mimic hydrophobic interactions or participate in halogen bonding.

Recent studies have highlighted the importance of fluorinated pyridines in the development of kinase inhibitors, which are critical targets in oncology research. The electron-withdrawing nature of fluorine atoms can enhance the potency of kinase inhibitors by stabilizing transition states or improving interactions with active site residues. 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine could serve as a key intermediate in synthesizing novel kinase inhibitors by providing a scaffold that can be further modified to optimize binding affinity and selectivity.

The difluoromethyl group is another feature that warrants attention due to its well-documented role in enhancing metabolic stability and reducing susceptibility to degradation by enzymes such as cytochrome P450 enzymes. This property is particularly valuable in drug discovery, where maintaining structural integrity over time is essential for prolonged therapeutic effects. By incorporating a difluoromethyl group into a drug candidate's structure early in the development process, chemists can improve the compound's likelihood of success in later stages.

Moreover, the fluoro atom at the 2-position contributes to the overall electronic properties of the molecule by introducing additional electronegativity. This can influence both the reactivity and solubility characteristics of 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine, making it adaptable for various synthetic strategies depending on the specific needs of a project. The combination of these three halogen atoms—fluoro, difluoromethyl, and iodine—creates a molecule with multiple points for interaction with biological systems.

In practical terms, 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine can be synthesized through multi-step organic transformations that involve halogenation reactions and functional group interconversions. The synthesis typically begins with commercially available pyridine derivatives that undergo sequential substitution reactions to introduce the desired substituents at specific positions. Advanced techniques such as transition metal catalysis play a crucial role in ensuring high yields and regioselectivity during these transformations.

The applications of this compound extend beyond pharmaceuticals into agrochemicals, where fluorinated pyridines are increasingly used to develop novel pesticides and herbicides. The structural features present in 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine make it an attractive candidate for designing compounds that target plant pathogens or pests while maintaining environmental safety profiles.

From an industrial perspective, large-scale production of 4-Amino-3-(difluoromethyl)-2-fluoro-5-iodopyridine requires careful optimization to ensure cost-effectiveness and scalability without compromising purity standards. Process chemists focus on developing robust synthetic routes that minimize side reactions and simplify purification steps while maintaining high yields throughout each stage.

The growing body of research on fluorinated heterocycles underscores their significance as privileged scaffolds in medicinal chemistry. As computational methods advance alongside experimental techniques like X-ray crystallography and NMR spectroscopy become more sophisticated,4-Amino-3-(difluoromethyl)-2-fluoro...

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD